

Tetrasodium Iminodisuccinate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tetrasodium

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Abstract

Tetrasodium Iminodisuccinate (IDS), the sodium salt of iminodisuccinic acid, is a highly effective and readily biodegradable chelating agent.[1] Its ability to form stable complexes with a wide range of di- and trivalent metal ions makes it a versatile ingredient in various industrial and consumer products.[2][3] This technical guide provides an in-depth overview of the core chemical and physical properties, synthesis, mechanisms of action, and analytical methodologies related to **Tetrasodium** Iminodisuccinate. Detailed experimental protocols for its synthesis, analysis, and key performance assessments are provided to support researchers and professionals in its application and development.

Chemical and Physical Properties

Tetrasodium Iminodisuccinate is an off-white, solid granular substance with a slight odor.[4] It is highly soluble in water and demonstrates stability under a range of pH and temperature conditions.[1][5]

Property	Value	References
Chemical Name	N-(1,2-dicarboxyethyl)-aspartic acid, tetrasodium salt	[4]
Synonyms	Iminodisuccinic acid sodium salt, IDS	[4]
CAS Number	144538-83-0	[1]
Molecular Formula	C ₈ H ₇ NNa ₄ O ₈	[2]
Molecular Weight	337.10 g/mol	[2]
Appearance	Off-white solid granules	[4]
Solubility	Soluble in water	[4]
pH (0.25% aqueous solution)	11.5	[1]
Calcium Binding Capacity	Approx. 230 mg CaCO ₃ /g	[1]

Synthesis and Purification

The industrial synthesis of **Tetrasodium** Iminodisuccinate involves the reaction of maleic anhydride with sodium hydroxide and ammonia in an aqueous solution at elevated temperatures.[1]

Experimental Protocol: Laboratory Scale Synthesis

This protocol is based on the principles of the industrial synthesis process.[1][6]

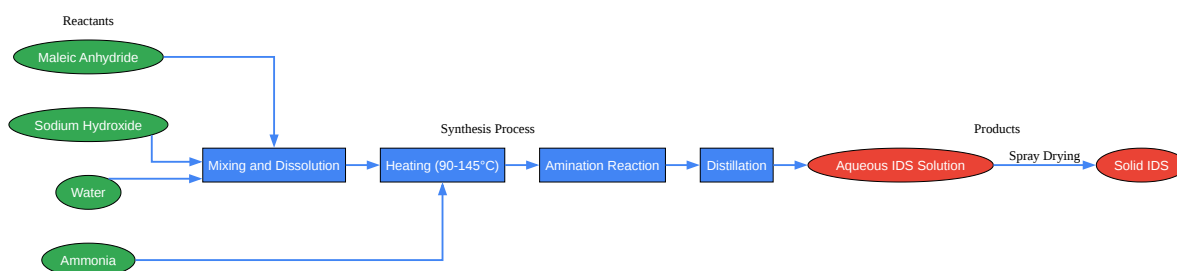
Materials:

- Maleic anhydride (MA)
- Sodium hydroxide (NaOH)
- Ammonia solution (25%)
- Deionized water

- Reaction vessel with heating and stirring capabilities
- Distillation apparatus

Procedure:

- Preparation of Disodium Maleate Solution: In a reaction vessel, dissolve maleic anhydride in deionized water. Carefully add a stoichiometric amount of sodium hydroxide solution while stirring to form a concentrated disodium maleate solution. The reaction is exothermic and should be controlled.
- Amination: Heat the disodium maleate solution to 90-145°C. Add ammonia solution to the heated mixture. The molar ratio of maleic anhydride to ammonia should be approximately 1:1.
- Reaction: Maintain the reaction mixture at the elevated temperature with continuous stirring. The reaction time can vary depending on the temperature and pressure, but typically proceeds for several hours to achieve high conversion.
- Removal of Excess Reactants: After the reaction is complete, distill off excess water and ammonia.
- Purification (Spray Drying): The resulting aqueous solution of **Tetrasodium** Iminodisuccinate can be purified and isolated as a solid by spray drying. This process yields a powder containing **Tetrasodium** Iminodisuccinate along with minor by-products such as sodium fumarate, sodium aspartate, and sodium malate.^[1]

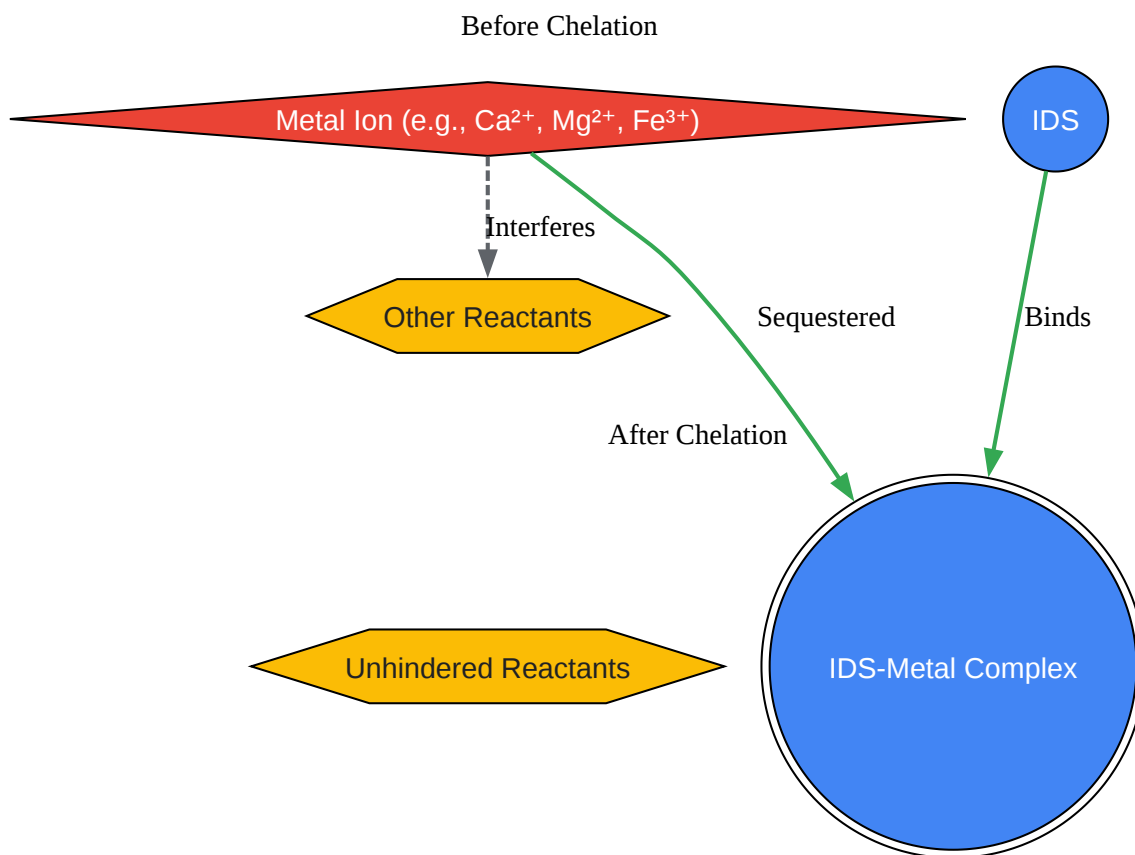


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Diagram 1: Synthesis Workflow for **Tetrasodium** Iminodisuccinate.

Mechanism of Action: Chelation

The primary function of **Tetrasodium** Iminodisuccinate is its ability to act as a chelating agent. The molecule possesses multiple carboxylate groups and a nitrogen atom that can donate lone pairs of electrons to form coordinate bonds with metal ions. This effectively "claws" or sequesters the metal ions, forming a stable, water-soluble complex.[3][7] This action prevents the metal ions from participating in undesirable reactions, such as the formation of insoluble precipitates or the catalysis of degradation pathways.[8]



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Diagram 2: Mechanism of Metal Ion Chelation by **Tetrasodium** Iminodisuccinate.

Analytical Methods

Determination of Chelating Capacity

The calcium chelation value is a common measure of the performance of aminopolycarboxylate chelating agents. The AATCC Test Method 149-2023 provides a standardized protocol for this determination.[4]

Experimental Protocol: Calcium Chelation Value (Adapted from AATCC TM149-2023)

Principle: A weighed sample of **Tetrasodium** Iminodisuccinate is titrated with a standardized calcium ion solution in the presence of an oxalate indicator. As long as free chelating agent is present, the added calcium ions are sequestered. Once all the chelating agent has reacted, excess calcium ions react with the oxalate to form a cloudy precipitate, indicating the endpoint of the titration.

Materials:

- **Tetrasodium** Iminodisuccinate sample
- Standardized calcium chloride (CaCl_2) solution (e.g., 0.1 M)
- Sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$) solution
- Deionized water
- Burette, beaker, and magnetic stirrer

Procedure:

- Accurately weigh a sample of **Tetrasodium** Iminodisuccinate and dissolve it in a known volume of deionized water in a beaker.
- Add a specific volume of sodium oxalate solution to the beaker.
- Place the beaker on a magnetic stirrer and begin stirring.
- Titrate the solution with the standardized calcium chloride solution from a burette.
- The endpoint is reached when a permanent cloudy precipitate is formed.
- Record the volume of the calcium chloride solution used.
- Calculate the calcium chelation value as milligrams of CaCO_3 per gram of the chelating agent.

Spectrophotometric Determination of Metal-IDS Complexes

A spectrophotometric method has been developed for the determination of Cu^{2+} using **Tetrasodium** Iminodisuccinate.[6][9] This method can be adapted for the quantification of other metal ions that form colored complexes with IDS.

Experimental Protocol: Spectrophotometric Analysis of Cu^{2+} -IDS Complex

Principle: **Tetrasodium** Iminodisuccinate forms a stable complex with Cu^{2+} ions, which exhibits a maximum absorbance at a specific wavelength (e.g., 710 nm).[6][9] The concentration of the complex, and thus the metal ion, can be determined by measuring the absorbance and comparing it to a calibration curve.

Materials:

- **Tetrasodium** Iminodisuccinate solution of known concentration
- A series of standard solutions of Cu^{2+} of known concentrations
- UV-Vis spectrophotometer
- Cuvettes

Procedure:

- Preparation of Calibration Standards: Prepare a series of solutions containing a fixed concentration of **Tetrasodium** Iminodisuccinate and varying known concentrations of Cu^{2+} .
- Complex Formation: Allow sufficient time for the complex to form in each standard solution.
- Spectrophotometric Measurement: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for the Cu^{2+} -IDS complex.
- Calibration Curve: Plot a graph of absorbance versus the concentration of Cu^{2+} to generate a calibration curve.

- **Sample Analysis:** Prepare the unknown sample by adding the same concentration of **Tetrasodium** Iminodisuccinate as used for the standards. Measure its absorbance at λ_{max} and determine the concentration of Cu^{2+} from the calibration curve.

Stability Data

Tetrasodium Iminodisuccinate exhibits good thermal and hydrolytic stability, making it suitable for a wide range of applications.

Condition	Stability	References
Weakly Acidic Solution (pH > 4-7) at 100°C	Stable for several hours	[1]
Strongly Alkaline Solution at 50°C	Stable for weeks	[1]
Long-term at 50°C	Maintains over 95% effectiveness after 24 weeks	[10]
Optimal Performance Range	Consistently reliable below 100°C	[10]
Short-term High-Temperature Tolerance	Withstands brief exposure to 120°C	[10]
Decomposition Threshold	Gradual degradation begins at 120-140°C; initial decomposition at 160°C	[10]

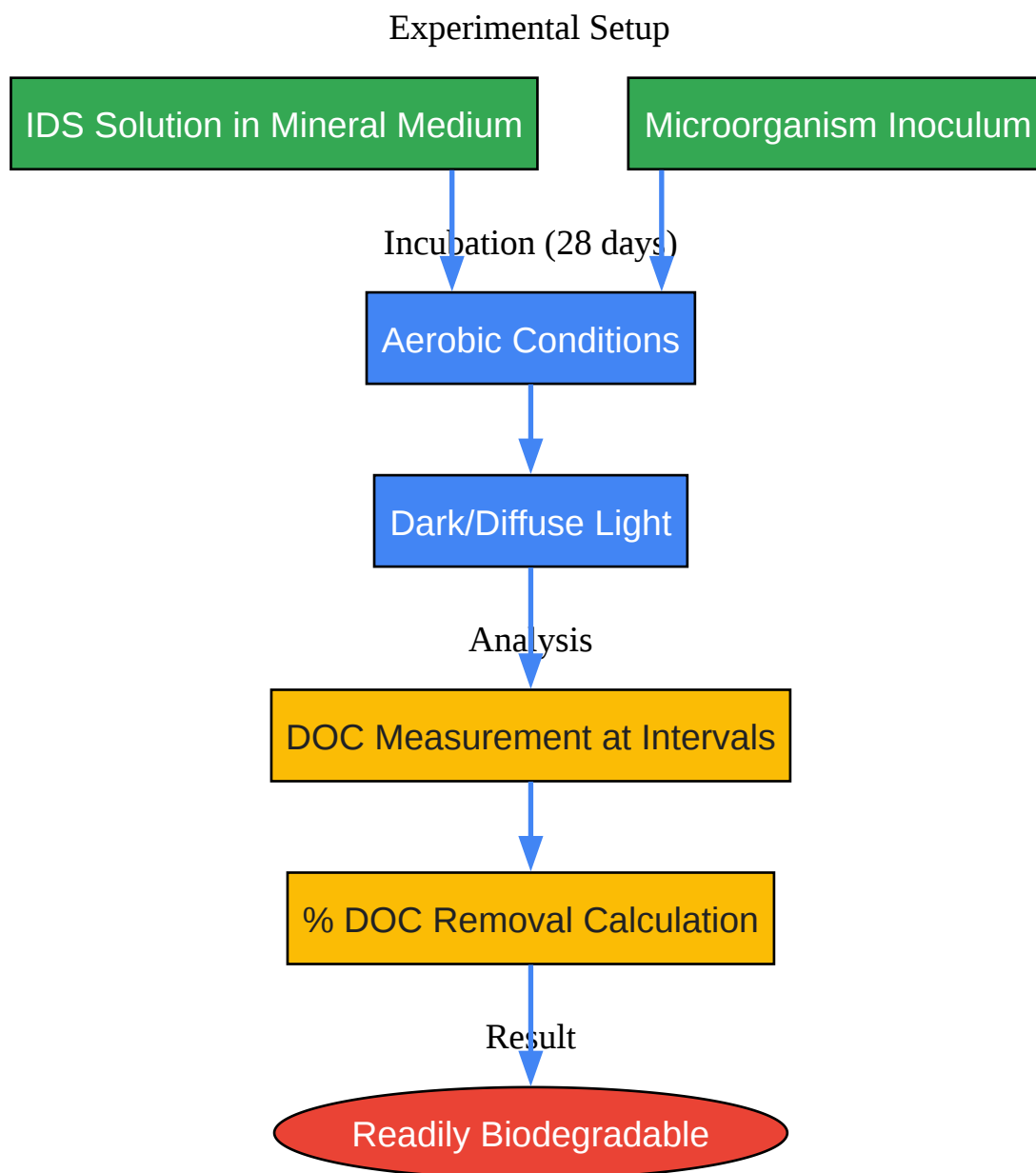
Biodegradability

Tetrasodium Iminodisuccinate is classified as readily biodegradable according to OECD guidelines.[1]

Test Method	Result	References
OECD 301 E	78% degradation after 28 days	[1]
OECD 302 B	100% degradation after 28 days	[1]

Experimental Protocol: OECD 301E Ready Biodegradability Test (DOC Die-Away)

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring the Dissolved Organic Carbon (DOC) at specific time intervals. The percentage of DOC removal is calculated and compared to the initial concentration.



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Diagram 3: Workflow for OECD 301E Biodegradability Testing.

Toxicological Profile

Tetrasodium Iminodisuccinate exhibits a low toxicity profile.

Study Type	Species	Route	Value	References
Acute Oral Toxicity	Rat	Oral	LD ₅₀ > 2000 mg/kg bw	[9] (from a 20% solution)
28-Day Oral Toxicity	Rat	Gavage	NOEL = 200 mg/kg bw/d	[6]

Applications in Research and Drug Development

While primarily used in industrial and consumer cleaning products, the properties of **Tetrasodium** Iminodisuccinate present potential applications in research and drug development:

- **Stabilizer for Formulations:** Its ability to chelate metal ions can prevent the degradation of active pharmaceutical ingredients (APIs) that are sensitive to metal-catalyzed oxidation or hydrolysis.[8]
- **Enhancer of Drug Delivery:** By chelating calcium and magnesium ions in biological fluids, it may modulate the permeability of cell membranes or biological barriers, potentially enhancing drug absorption. However, further research is required to validate this application.
- **Component in Drug Delivery Systems:** Its hydrophilic nature and ability to form complexes could be explored in the design of novel drug delivery systems.

Conclusion

Tetrasodium Iminodisuccinate is a well-characterized, readily biodegradable chelating agent with a favorable safety profile. Its robust performance in sequestering metal ions, coupled with its environmental compatibility, makes it a sustainable alternative to traditional chelating agents. The detailed protocols and data presented in this guide provide a solid foundation for its application and further exploration in various scientific and developmental contexts, including the pharmaceutical sciences.

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